Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-

Catalog No.
S783059
CAS No.
99300-38-6
M.F
C12H8N2O4
M. Wt
244.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]ca...

CAS Number

99300-38-6

Product Name

Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-cyanobenzoate

Molecular Formula

C12H8N2O4

Molecular Weight

244.2 g/mol

InChI

InChI=1S/C12H8N2O4/c13-7-8-1-3-9(4-2-8)12(17)18-14-10(15)5-6-11(14)16/h1-4H,5-6H2

InChI Key

CCMXELFRCBTHNV-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C#N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C#N

Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- is a chemical compound with the molecular formula C12H8N2O4C_{12}H_8N_2O_4 and a molecular weight of approximately 244.21 g/mol. This compound features a benzonitrile moiety linked to a pyrrolidinyl group through an ester bond, specifically a carbonyl group derived from 2,5-dioxopyrrolidine. The presence of the pyrrolidinyl group suggests potential biological activity, making this compound of interest in medicinal chemistry and pharmaceutical research .

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding benzonitrile and the corresponding pyrrolidinone derivative.
  • Substitution Reactions: The carbonyl group can be involved in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.
  • Reduction and Oxidation: The nitrile group can be reduced to form primary amines or oxidized to yield carboxylic acids .

Research indicates that compounds similar to benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- may exhibit significant biological activities. These include:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Analgesic Effects: Similar compounds have been investigated for their potential to alleviate pain through modulation of calcium currents in neurons.
  • Enzyme Inhibition: The compound may act as an inhibitor in specific enzymatic pathways, which could be relevant for therapeutic applications .

The synthesis of benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- typically involves the following steps:

  • Formation of the Pyrrolidinyl Moiety: This can be achieved by reacting an appropriate anhydride with a suitable amine to form the pyrrolidine ring.
  • Esterification: The resulting pyrrolidinone is then reacted with benzonitrile or its derivatives in the presence of activating agents such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography .

Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- has several applications:

  • Medicinal Chemistry: It serves as a precursor for synthesizing biologically active molecules and pharmaceuticals.
  • Chemical Research: Used in studies investigating reaction mechanisms and enzyme interactions due to its unique structural features.
  • Material Science: Potential applications in developing new materials with specific properties based on its chemical structure .

Studies on the interactions of benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- with biological targets are crucial for understanding its pharmacological potential. Preliminary findings suggest that it may interact with various receptors and enzymes involved in pain pathways and cellular signaling. Further research is needed to elucidate these interactions fully and determine their therapeutic implications .

Several compounds share structural similarities with benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-:

Compound NameMolecular FormulaUnique Features
2-[4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]acetamideC16H20N4O3C_{16}H_{20}N_{4}O_{3}Contains a piperazine ring; potential for varied biological activity.
Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl esterC13H20N2O6C_{13}H_{20}N_{2}O_{6}Features butanoic acid moiety; used in peptide synthesis.
2,5-Pyrrolidinedione, 1,1'-[1,4-phenylenebis(carbonyloxy)]bisC16H12N2O8C_{16}H_{12}N_{2}O_{8}Bis-carbonate structure; used in polymer chemistry.

Benzonitrile's unique combination of a nitrile group and a pyrrolidine-derived ester sets it apart from these similar compounds. Its specific interactions and reactivity patterns may lead to distinct biological activities not observed in its analogs .

XLogP3

0.6

Wikipedia

Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-

Dates

Last modified: 08-15-2023

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